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Compound of Interest

Compound Name: Levamlodipine besylate

Cat. No.: B192988

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method
for the quantitative determination of Levamlodipine Besylate in pharmaceutical formulations.
The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used
in the management of hypertension and angina pectoris. Accurate and precise quantification of
levamlodipine besylate is crucial for quality control during drug manufacturing and for various
research applications. This application note describes a robust and validated reversed-phase
HPLC (RP-HPLC) method for this purpose.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The
chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions
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Parameter Recommended Conditions
HPLC System Agilent 1260 Infinity 1l or equivalent
Column C18, 250 mm x 4.6 mm, 5 pm particle size

Acetonitrile : Methanol : 50 mM Phosphate

Moblle Phase Buffer (pH 3.0) (15:35:50, v/v/v)[1][2]
Flow Rate 1.0 mL/min[3][4][5]

Injection Volume 20 pL[6]

Column Temperature 30°CJ[2][6]

Detection Wavelength 237 nm[2][4]

Run Time Approximately 15 minutes

Levamlodipine Besylate Reference Standard: USP or equivalent grade.
Acetonitrile: HPLC grade.

Methanol: HPLC grade.

Potassium Dihydrogen Orthophosphate: Analytical grade.
Orthophosphoric Acid: Analytical grade.

Water: HPLC grade or purified water.

50 mM Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen orthophosphate
in 1000 mL of water. Adjust the pH to 3.0 £ 0.1 with orthophosphoric acid.[5] Filter the buffer
through a 0.45 pm membrane filter before use.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the 50 mM
phosphate buffer (pH 3.0) in the ratio of 15:35:50 (v/v/v).[1][2] Degas the mobile phase by
sonication or an equivalent method before use.

Standard Stock Solution (100 pg/mL): Accurately weigh about 10 mg of Levamlodipine
Besylate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and
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dilute to volume with the mobile phase.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
standard stock solution with the mobile phase to obtain concentrations in the range of 5-30
png/mL.

o Sample Preparation (for Tablets):

[¢]

Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a portion of the powder equivalent to 10 mg of levamlodipine and
transfer it to a 100 mL volumetric flask.[7]

o Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete
dissolution of the drug.

o Dilute to volume with the mobile phase and mix well.

o Filter a portion of the solution through a 0.45 pum syringe filter, discarding the first few mL
of the filtrate.[8]

o The resulting solution will have a theoretical concentration of 100 pg/mL of levamlodipine.
Further dilute as needed to fall within the calibration curve range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of
the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters
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Parameter

Result

Linearity Range

35-105 pg/mL[1]

Correlation Coefficient (r?)

> 0.999[1]

Accuracy (% Recovery)

99.50 - 99.91%][1]

Precision (% RSD)

< 2%[9]

Limit of Detection (LOD)

0.0674 pg/mL[3]

Limit of Quantification (LOQ)

0.2044 pg/mLJ[3]

Retention Time

Approximately 12.3 min[1]

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability

requirements. The parameters are outlined in Table 3.

Table 3: System Suitability Parameters

Parameter

Acceptance Criteria

Tailing Factor

Not more than 2.0[2]

Theoretical Plates

Not less than 2000[2]

% RSD of Peak Areas (for 6 replicate injections

of standard)

Not more than 2.0%[4]

Experimental Workflow

The overall experimental workflow for the quantification of levamlodipine besylate is depicted

in the following diagram.
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Caption: Experimental workflow for HPLC quantification.
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Detailed Protocol

e Instrument Setup:
o Turn on the HPLC system, including the pump, detector, and column oven.
o Set the chromatographic conditions as specified in Table 1.

o Equilibrate the column with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

o System Suitability Check:
o Inject the standard solution (e.g., 20 pg/mL) six times.

o Calculate the tailing factor, number of theoretical plates, and the relative standard
deviation (% RSD) of the peak areas.

o Ensure that all parameters meet the acceptance criteria listed in Table 3 before
proceeding.

e Calibration Curve Construction:

o Inject each of the working standard solutions (e.g., 5, 10, 15, 20, 25, 30 pg/mL) in
duplicate.

o Record the peak area for each injection.
o Plot a graph of the mean peak area versus the concentration of the standard solutions.

o Perform a linear regression analysis and determine the correlation coefficient (r?), slope,
and intercept of the calibration curve.

e Sample Analysis:
o Inject the prepared sample solution in duplicate.

o Record the peak area for the levamlodipine peak.
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e Calculation:

o Calculate the concentration of levamlodipine in the sample solution using the regression
equation from the calibration curve: Concentration (ug/mL) = (Peak Area - Intercept) /
Slope

o Calculate the amount of levamlodipine besylate in the tablet dosage form using the
following formula: Amount (mg/tablet) = (C * D * A) / W Where:

C = Concentration of levamlodipine in the sample solution (ug/mL)

D = Dilution factor

A = Average tablet weight (mg)

W = Weight of tablet powder taken for analysis (mg)

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and robust for
the quantification of levamlodipine besylate in pharmaceutical dosage forms. The method is
suitable for routine quality control analysis and research purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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